molecular formula C16H13ClN2O3S2 B2377385 Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate CAS No. 330201-99-5

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2377385
CAS No.: 330201-99-5
M. Wt: 380.86
InChI Key: CMWNHBJZZYRXRD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a benzo[b]thiophene ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of 3-chlorobenzo[b]thiophene-2-carboxylic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the thiazole ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Halogen substitution reactions can occur at the chlorine atom on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate can be compared with other thiazole and benzo[b]thiophene derivatives:

The uniqueness of this compound lies in its specific structure, which combines the properties of both thiazole and benzo[b]thiophene rings, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWNHBJZZYRXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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